molecular formula C16H22O2 B3023754 Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone CAS No. 898774-34-0

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone

Cat. No. B3023754
CAS RN: 898774-34-0
M. Wt: 246.34 g/mol
InChI Key: IOPARXCZCIGMDN-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone is a compound that can be associated with a variety of chemical reactions and syntheses. The compound itself is not directly mentioned in the provided papers, but the papers discuss related chemical structures and reactions that can provide insight into the synthesis, molecular structure, and chemical properties of similar ketones.

Synthesis Analysis

The synthesis of related compounds involves multistep reactions. For instance, the conversion of cyclohexenones into aryl methyl ketones is achieved through a process involving the addition of 1-ethoxyvinyllithium to the carbonyl group, followed by acid-catalyzed hydrolysis, dehydration, and dehydrogenation . Additionally, α-hydroxymethylene ketones react with aryllead triacetates to yield α-aryl ketones, which suggests a potential pathway for synthesizing compounds with similar structures to this compound .

Molecular Structure Analysis

The molecular structure of ketones is often characterized by the presence of a carbonyl group attached to a cyclohexane ring. In the case of the title compound, 4-ethoxycarbonyl-3-hydroxy-3-phenylcyclohexanone, the cyclohexanone ring adopts a chair conformation with substituents in specific configurations, which is a common structural feature in cyclohexanone derivatives . This information can be extrapolated to understand the likely conformational preferences of this compound.

Chemical Reactions Analysis

Cyclohexanone and its derivatives participate in various chemical reactions. For example, cyclohexanone reacts with Lawesson's Reagent to form spiro-trithiaphosphorines and thioketones . This indicates that this compound may also undergo similar sulfur-related reactions. Additionally, the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes to form quinolin-8-ols and tetrahydroquinolin-8-ols involves radical intermediates , which could be relevant to the reactivity of the methoxyphenyl group in this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of ketones are influenced by their functional groups and molecular structure. For instance, the presence of hydroxymethyl groups and the ability to form intramolecular hydrogen bonds can affect the boiling point, solubility, and reactivity of the compound . The reactivity of this compound can be inferred from similar compounds, which undergo Michael-Aldol condensation reactions and can form intermolecular hydrogen bonds that influence their physical state and reactivity .

Mechanism of Action

Mode of Action

. In these reactions, nitrogen acts as the nucleophile instead of oxygen. The reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

For instance, ketones can participate in the formation of oximes and hydrazones .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone. For instance, the reaction of ketones with hydroxylamine to form oximes is essentially irreversible, and the adduct dehydrates . This reaction could be influenced by environmental factors such as temperature and pH.

properties

IUPAC Name

1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPARXCZCIGMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644209
Record name 1-Cyclohexyl-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898774-34-0
Record name 1-Cyclohexyl-3-(2-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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